molecular formula C8H10BrNO2S B1588345 3-bromo-N-ethylbenzenesulfonamide CAS No. 871269-07-7

3-bromo-N-ethylbenzenesulfonamide

Cat. No. B1588345
M. Wt: 264.14 g/mol
InChI Key: MADIDEQQKAOBFI-UHFFFAOYSA-N
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Description

3-bromo-N-ethylbenzenesulfonamide is a chemical compound with the molecular formula C8H10BrNO2S and a molecular weight of 264.14 . It is also known by other names such as N-Ethyl 3-bromobenzenesulfonamide and 3-bromo-N-ethylbenzene-1-sulfonamide .


Molecular Structure Analysis

The InChI code for 3-bromo-N-ethylbenzenesulfonamide is 1S/C8H10BrNO2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.

Scientific Research Applications

Synthesis and Anticancer Properties

One study details the unexpected synthesis of a novel compound through the aminohalogenation reaction of ethyl 2-methylpenta-2,3-dienoate with TsNBr2. This compound, characterized by various methods including single-crystal X-ray diffraction, has been investigated for its anticancer properties (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).

Novel Synthesis Methods for Benzonitriles

Another research effort utilized N-Cyano-N-phenyl-p-methylbenzenesulfonamide as an electrophilic cyanation reagent for synthesizing various benzonitriles from aryl and heteroaryl bromides, demonstrating the reagent's efficacy even with sterically demanding substrates (P. Anbarasan, H. Neumann, M. Beller, 2011).

Enzyme Inhibition and Antimicrobial Activity

A series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their enzyme inhibition potential. Compounds in this series exhibited significant inhibitory activity against acetylcholinesterase and α-glucosidase, showing promise as therapeutic agents (N. Riaz, 2020).

Synthesis of Antitumor Sulfonamides

Research on sulfonamide-focused libraries identified potent cell cycle inhibitors from among many compounds, highlighting the role of sulfonamides in developing antitumor agents. Two compounds, N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070), showed preliminary clinical activities, underscoring the therapeutic potential of sulfonamides in oncology (T. Owa, A. Yokoi, K. Yamazaki, K. Yoshimatsu, T. Yamori, T. Nagasu, 2002).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for 3-bromo-N-ethylbenzenesulfonamide can be found online . It is recommended to store this compound at ambient temperatures . For more detailed safety information, please refer to the MSDS.

properties

IUPAC Name

3-bromo-N-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADIDEQQKAOBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428432
Record name 3-Bromo-N-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-ethylbenzenesulfonamide

CAS RN

871269-07-7
Record name 3-Bromo-N-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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